6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a methyl group at the 6th position and a carboxylic acid group at the 2nd position of the indole ring, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For example, the reaction of 6-methylcyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale organic synthesis techniques. The use of p-toluenesulfonic acid in toluene as a catalyst is common in industrial settings to achieve high yields of the desired product . The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted indole derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester
- 2-Indolinone-6-methylcarboxylate
- 1H-Indole-2-carboxylic acid, 1-methyl-
Uniqueness
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the carboxylic acid group at the 2nd position enhances its reactivity and potential for diverse applications compared to other indole derivatives .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-4,9,11H,5H2,1H3,(H,12,13) |
InChI Key |
ZOADRXVYVAVWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(N2)C(=O)O)C=C1 |
Origin of Product |
United States |
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